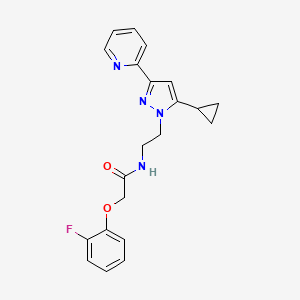

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-2-yl group at position 2. The pyrazole is linked via an ethyl chain to an acetamide moiety, which is further substituted with a 2-fluorophenoxy group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-16-5-1-2-7-20(16)28-14-21(27)24-11-12-26-19(15-8-9-15)13-18(25-26)17-6-3-4-10-23-17/h1-7,10,13,15H,8-9,11-12,14H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWTXROLIQIJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)COC3=CC=CC=C3F)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by several functional groups, including a cyclopropyl group, a pyridine ring, and a pyrazole moiety. These structural components are crucial for its biological interactions.

Molecular Formula and Weight

- Molecular Formula : C22H24N4O2

- Molecular Weight : 396.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression.

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and p38 mitogen-activated protein kinases (MAPK). For instance, studies have shown that related compounds with similar structures can effectively suppress the production of pro-inflammatory cytokines like TNFα in vitro and in vivo .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further drug development .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on A549 human lung adenocarcinoma cells. The results indicated an IC50 value lower than that of standard chemotherapeutics, suggesting significant anticancer activity.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest.

Comparative Analysis of Related Compounds

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridine derivatives exhibit significant anticancer properties. The unique structural features of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide may enhance its activity against cancer cells through mechanisms such as:

- Inhibition of tumor growth : Studies have shown that similar pyrazole derivatives can inhibit cell proliferation in various cancer types.

- Induction of apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anticancer effects .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit specific pathways involved in inflammation. For instance:

- Inhibition of p38 MAPK : This pathway is crucial in mediating inflammatory responses. Compounds targeting this pathway have demonstrated efficacy in reducing inflammation-related conditions .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Similar compounds have been shown to possess activity against:

- Gram-positive and Gram-negative bacteria : By disrupting bacterial cell function or inhibiting essential enzymes, these compounds can act as effective antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Comparison with Similar Compounds

Structural Analog: 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide ()

Key Differences :

- Pyrazole Substituents : The analog replaces the pyridin-2-yl group with a trifluoromethyl (-CF₃) group at position 3 of the pyrazole.

- Acetamide Substituent: The target compound has a 2-fluorophenoxy group, while the analog uses a 2-fluorophenyl group directly attached to the acetamide nitrogen. Implications:

- The -CF₃ group in the analog may enhance metabolic stability and lipophilicity compared to the pyridinyl group in the target compound .

Structural Analog: N-{1-[(5-Cyanopyridin-2-yl)methyl]-1H-pyrazol-3-yl}-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide ()

Key Differences :

- Pyrazole Linkage: The analog uses a (5-cyanopyridin-2-yl)methyl group to tether the pyrazole, whereas the target compound employs a simpler ethyl chain.

- Acetamide Substituent: The analog incorporates a 4-[1-(trifluoromethyl)cyclopropyl]phenyl group, introducing bulkier and more lipophilic features compared to the 2-fluorophenoxy group in the target compound. Implications:

- The cyanopyridinyl group in the analog may enhance binding to nicotinic acetylcholine receptors or kinases due to its electron-withdrawing properties .

- The trifluoromethyl cyclopropyl group in the analog could improve membrane permeability but may reduce aqueous solubility.

Structural Analog: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()

Key Differences :

- Core Structure : The analog replaces the pyrazole with a pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one system.

- Implications:

- The pyrazolopyrimidine core could target purine-binding enzymes (e.g., kinases) more effectively than the simpler pyrazole in the target compound.

Functional Analog: Suvecaltamide ()

Key Differences :

- Structure : Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) shares an acetamide backbone but lacks a pyrazole ring.

- Biological Activity: Explicitly noted as a Cav (calcium channel) stabilizer and antiepileptic, suggesting a distinct mechanism compared to the target compound. Implications:

- The isopropylphenyl and trifluoroethoxy groups in suvecaltamide highlight the importance of hydrophobic and fluorinated motifs in CNS penetration .

Q & A

Q. What are the established synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step procedures:

Substitution reactions : Alkaline conditions for introducing pyridinyl or cyclopropyl groups (e.g., using 2-pyridinemethanol or cyclopropylboronic acids) .

Reduction steps : Iron powder or catalytic hydrogenation under acidic conditions to reduce nitro intermediates to anilines .

Condensation : Use of condensing agents (e.g., EDC/HOBt) for amide bond formation between intermediates and fluorophenoxy acetic acid derivatives .

Critical conditions : Temperature control (<60°C), solvent selection (DMF or acetonitrile), and pH adjustments to minimize side reactions. Yields range from 45–75% depending on purification protocols .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

- Methodological Answer : A combination of spectroscopic and chromatographic methods:

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.8–7.5 ppm; fluorophenoxy signals at δ 7.1–7.3 ppm) .

- LC-MS : Confirms molecular weight (expected [M+H]+ ≈ 438.4 Da) and purity (>95%) .

- Elemental analysis : Validates C, H, N, S composition (±0.3% theoretical) .

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .

Q. What preliminary biological activity screening strategies are recommended for this compound?

- Methodological Answer :

- In silico prediction : Use the PASS program to predict antimicrobial, anti-inflammatory, or kinase-inhibitory activity based on structural motifs (e.g., pyrazole and fluorophenoxy groups) .

- In vitro assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Kinase or cyclooxygenase inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the cyclopropane ring formation step?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to enhance cyclopropane attachment .

- Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for reaction efficiency .

- Temperature gradients : Optimize between 80–110°C to balance reaction rate and decomposition .

Example data :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 100 | 68 |

| None | Toluene | 80 | 42 |

Q. How to resolve contradictions in NMR data for the pyrazole and pyridinyl moieties?

- Methodological Answer :

- Dynamic effects : Variable-temperature NMR (VT-NMR) to assess conformational flexibility of the pyrazole ring .

- 2D NMR : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments .

- X-ray crystallography : Resolve tautomerism in the pyrazole ring (e.g., 1H vs. 2H tautomers) .

Q. What computational strategies are effective in predicting off-target interactions for this compound?

- Methodological Answer :

- Molecular docking : Target kinases (e.g., JAK2, EGFR) using AutoDock Vina; validate with binding free energy calculations (ΔG ≤ -8 kcal/mol suggests high affinity) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets .

- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize structural analogs .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition of the fluorophenoxy group during long-term storage?

- Methodological Answer :

- Storage conditions : Use amber vials under argon at -20°C to prevent photodegradation and oxidation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated breakdown .

Q. How to design SAR studies for analogs with improved metabolic stability?

- Methodological Answer :

- Core modifications : Replace cyclopropyl with trifluoromethyl to enhance steric shielding .

- Linker variations : Substitute ethyl with PEG-like spacers to reduce CYP450 metabolism .

Activity data :

| Analog | Metabolic Half-life (h) | IC₅₀ (nM) |

|---|---|---|

| Parent compound | 2.1 | 120 |

| Trifluoromethyl analog | 5.8 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.